Etrasimod arginine

Catalog No.
S527622
CAS No.
1206123-97-8
M.F
C32H40F3N5O5
M. Wt
631.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etrasimod arginine

CAS Number

1206123-97-8

Product Name

Etrasimod arginine

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-[(3R)-7-[[4-cyclopentyl-3-(trifluoromethyl)phenyl]methoxy]-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetic acid

Molecular Formula

C32H40F3N5O5

Molecular Weight

631.7 g/mol

InChI

InChI=1S/C26H26F3NO3.C6H14N4O2/c27-26(28,29)22-11-15(5-8-19(22)16-3-1-2-4-16)14-33-18-7-10-23-21(13-18)20-9-6-17(12-24(31)32)25(20)30-23;7-4(5(11)12)2-1-3-10-6(8)9/h5,7-8,10-11,13,16-17,30H,1-4,6,9,12,14H2,(H,31,32);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t17-;4-/m10/s1

InChI Key

GVPVVOSNDUAUKM-BPGOJFKZSA-N

SMILES

InChI=1S/C26H26F3NO3.C6H14N4O2/c27-26(28,29)22-11-15(5-8-19(22)16-3-1-2-4-16)14-33-18-7-10-23-21(13-18)20-9-6-17(12-24(31)32)25(20)30-23;7-4(5(11)12)2-1-3-10-6(8)9/h5,7-8,10-11,13,16-17,30H,1-4,6,9,12,14H2,(H,31,32);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t17-;4-/m10/s1

Solubility

Soluble in DMSO

Synonyms

APD334 L-Arginine; Etrasimod arginine

Canonical SMILES

C1CCC(C1)C2=C(C=C(C=C2)COC3=CC4=C(C=C3)NC5=C4CCC5CC(=O)O)C(F)(F)F.C(CC(C(=O)O)N)CN=C(N)N

Isomeric SMILES

C1CCC(C1)C2=C(C=C(C=C2)COC3=CC4=C(C=C3)NC5=C4CC[C@@H]5CC(=O)O)C(F)(F)F.C(C[C@@H](C(=O)O)N)CN=C(N)N

Description

The exact mass of the compound Etrasimod arginine is 631.2982 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Etrasimod arginine is a novel compound characterized as a selective modulator of sphingosine 1-phosphate receptors, specifically targeting S1P receptors 1, 4, and 5. This compound is chemically defined as L-Arginine, (3R)-7-[[4-cyclopentyl-3-(trifluoromethyl)phenyl]methoxy]-1,2,3,4-tetrahydrocyclopent[b]indole-3-acetate, with a molecular formula of C32H40F3N5O5 and a molecular weight of 631.69 g/mol. Etrasimod arginine appears as a white to light brown solid and exhibits slight solubility in water .

Etrasimod undergoes various metabolic transformations primarily through oxidation and dehydrogenation processes mediated by cytochrome P450 enzymes, particularly CYP2C8, CYP2C9, and CYP3A4. Minor contributions come from CYP2C19 and CYP2J2. The compound also experiences conjugation reactions primarily facilitated by uridine diphosphate-glucuronosyltransferases (UGTs) .

Key Reactions:

  • Oxidation: Conversion of etrasimod into various metabolites.
  • Dehydrogenation: Involves the removal of hydrogen to form double bonds.
  • Conjugation: Primarily through glucuronidation, leading to more polar metabolites suitable for excretion.

Etrasimod acts as a potent modulator of sphingosine 1-phosphate receptors, which are crucial in regulating immune cell trafficking. By binding selectively to S1P receptors 1, 4, and 5, etrasimod effectively inhibits the migration of lymphocytes from lymphoid tissues into the bloodstream. This mechanism is particularly beneficial in treating immune-mediated conditions such as ulcerative colitis, where excessive T cell activity contributes to inflammation .

Pharmacokinetics:

  • Absorption: Etrasimod reaches maximum plasma concentration approximately 4 hours post-administration.
  • Half-life: The mean elimination half-life is around 30 hours.
  • Distribution: Highly protein-bound (97.9%) with a volume of distribution of about 66 L.

The synthesis of etrasimod arginine involves multi-step organic reactions that include:

  • Formation of the Indole Core: Utilizing cyclization reactions to construct the indole framework.
  • Side Chain Modifications: Introduction of cyclopentyl and trifluoromethyl groups through alkylation reactions.
  • Final Coupling with L-Arginine: This step involves forming an ester bond between the indole derivative and L-arginine.

The detailed synthetic route remains proprietary but emphasizes the complexity due to multiple stereocenters in the molecule .

Etrasimod arginine was recently approved by the FDA under the brand name VELSIPITY for treating adults with moderately to severely active ulcerative colitis. Clinical trials demonstrated significant efficacy with remission rates of 32% and 26% in pivotal studies . Its application extends beyond ulcerative colitis to other inflammatory diseases where immune modulation is beneficial.

Etrasimod exhibits notable interactions with various drugs due to its metabolic pathways:

  • Inhibitors: Co-administration with moderate inhibitors like fluconazole increases etrasimod exposure significantly (by up to 84%).
  • Inducers: Strong inducers such as rifampicin decrease etrasimod exposure by approximately 49%.
  • Transporters: Etrasimod is not a substrate for major transporters like P-glycoprotein, indicating limited interaction with drugs that utilize these pathways .

Similar Compounds

  • Fingolimod
    • Mechanism: Sphingosine 1-phosphate receptor modulator.
    • Application: Multiple sclerosis treatment.
  • Ozanimod
    • Mechanism: Selective Sphingosine 1-phosphate receptor modulator.
    • Application: Ulcerative colitis and multiple sclerosis.
  • Siponimod
    • Mechanism: Sphingosine 1-phosphate receptor modulator.
    • Application: Secondary progressive multiple sclerosis.

Comparison

CompoundTarget ReceptorsPrimary IndicationUnique Features
EtrasimodS1P1, S1P4, S1P5Ulcerative colitisSelective for specific S1P receptors; FDA approved for UC
FingolimodS1P1Multiple sclerosisFirst-in-class; affects heart rate significantly
OzanimodS1P1, S1P5Ulcerative colitisOral bioavailability; fewer cardiac side effects
SiponimodS1P1Secondary progressive MSTargets specific MS subtypes; less immunosuppression

Etrasimod arginine stands out due to its selective action on specific sphingosine receptors and its recent approval for ulcerative colitis treatment, marking it as a significant advancement in therapeutic options for inflammatory diseases .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

631.29815388 g/mol

Monoisotopic Mass

631.29815388 g/mol

Heavy Atom Count

45

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MXE5EMA09L

Drug Indication

Treatment of ulcerative colitis
Treatment of Crohn's disease

Wikipedia

Etrasimod arginine

FDA Medication Guides

Velsipity
Etrasimod Arganine
TABLET;ORAL
PFIZER LABS
10/12/2023

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-07-15

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